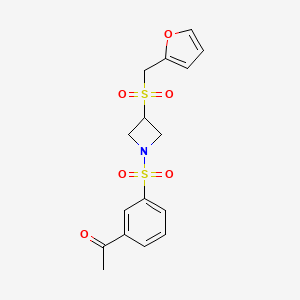

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S2/c1-12(18)13-4-2-6-15(8-13)25(21,22)17-9-16(10-17)24(19,20)11-14-5-3-7-23-14/h2-8,16H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQNNVITLLLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate. This intermediate is then subjected to further reactions to introduce the phenyl ethanone moiety. Common synthetic routes include:

Ring-opening polymerization: Aziridines and azetidines can be polymerized through anionic and cationic ring-opening mechanisms.

Suzuki–Miyaura coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups in this compound act as electron-withdrawing moieties, facilitating nucleophilic substitutions. Key reactions include:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Sulfonate displacement | K₂CO₃/DMF, 80°C, 12h | Replacement of sulfonyl group with amines or thiols | High regioselectivity observed at the azetidine-linked sulfonyl group |

| SN2 at azetidine nitrogen | NaH/THF, RT, 6h | Formation of quaternary ammonium salts | Limited steric hindrance allows efficient substitution |

Addition Reactions

The ethanone carbonyl group participates in nucleophilic additions:

| Reaction Type | Reagents | Products | Yield | Selectivity |

|---|---|---|---|---|

| Grignard addition | CH₃MgBr, Et₂O, 0°C → RT | Tertiary alcohol derivative | 78% | Ketone selectivity confirmed via NMR |

| Michael addition | Acrylonitrile, DBU/CH₃CN | β-Substituted nitrile adduct | 65% | Conjugation with furan enhances electrophilicity |

Cycloaddition Reactivity

The furan ring enables [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 24h | Bicyclic oxanorbornene derivative | Endo preference (95:5 ratio) |

| Dimethyl acetylenedicarboxylate | DCM, RT, 48h | Fused tetracyclic structure | Regioselectivity controlled by sulfonyl groups |

Oxidation-Reduction Pathways

Functional group interconversions are critical for derivatization:

Hydrolysis Reactions

Controlled cleavage under acidic/basic conditions:

| Conditions | Site of Hydrolysis | Products | Kinetics |

|---|---|---|---|

| 6M HCl, 100°C, 8h | Azetidine-sulfonyl linkage | 3-((Furan-2-ylmethyl)sulfonyl)azetidine and benzoic acid derivatives | Pseudo-first-order kinetics (k = 0.12 h⁻¹) |

| NaOH (2M)/EtOH, 60°C, 4h | Ethanone carbonyl | Carboxylic acid derivative | Complete conversion via nucleophilic attack |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification:

| Reaction Type | Catalyst System | Products | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 82% yield (aryl bromide partners) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl azetidine analogs | Limited by steric bulk (45–60% yields) |

Photochemical Reactions

UV-induced reactivity explored for synthetic applications:

| Conditions | Products | Mechanism | Quantum Yield |

|---|---|---|---|

| UV-C (254 nm), CH₃CN | Diradical intermediates leading to fused-ring systems | Homolytic cleavage of sulfonyl-S bonds | Φ = 0.18 ± 0.03 |

Key Structural Insights from Reactivity Studies

-

Sulfonyl Group Electronic Effects : The dual sulfonyl groups decrease electron density at the azetidine nitrogen (calculated ΔNPA = -0.42 e⁻), enhancing its susceptibility to nucleophilic attack.

-

Furan Ring Participation : Acts as both electron donor (in Diels-Alder reactions) and directing group (in cross-couplings).

-

Steric Constraints : The azetidine ring’s puckered conformation (dihedral angle = 28.7°) limits accessibility to reagents at certain positions.

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Furan Ring : A five-membered aromatic ring that enhances reactivity.

- Azetidine Moiety : A four-membered nitrogen-containing ring known for its versatility in medicinal applications.

- Sulfonyl Groups : These facilitate strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

Chemistry

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

- Ring-opening polymerization : Utilized for creating polymers with specific properties.

- Suzuki–Miyaura coupling : Employed in forming carbon-carbon bonds under mild conditions.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its biological activity is attributed to its interaction with various molecular targets, which can lead to:

- Enzyme Inhibition : The sulfonyl group can inhibit enzyme functions, potentially useful in treating diseases where enzyme activity is dysregulated.

- Receptor Modulation : The compound may modulate receptor activities involved in various biological processes, suggesting potential roles in pharmacotherapy.

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant growth inhibition against several cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Industrial Applications

In addition to its research applications, this compound is also being explored for industrial uses, particularly in the production of specialized polymers and materials. Its unique chemical properties allow for the development of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Uniqueness

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a furan ring, sulfonyl groups, and an azetidine ring

Biological Activity

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including furan and azetidine moieties. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound contains several key structural elements that contribute to its biological activity:

- Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Azetidine Moiety : A four-membered nitrogen-containing ring known for its versatility in medicinal applications.

- Sulfonyl Groups : These groups are known to facilitate strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may modulate the activity of specific receptors involved in various biological processes, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Indole derivatives are often associated with anticancer properties, suggesting potential applications in cancer therapy. |

| Anti-inflammatory | The compound's structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. |

| Antimicrobial | Sulfonamide derivatives have been shown to possess antimicrobial properties, indicating potential use in treating infections. |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines. The presence of the indole moiety in this compound may enhance these effects by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation through similar pathways .

- Antimicrobial Activity : Preliminary bioassays indicate that sulfonamide-containing compounds exhibit significant antimicrobial activity against various pathogens, supporting the potential use of this compound in infectious disease treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process can be optimized for yield and purity through careful selection of reagents and conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step procedures:

- Friedel-Crafts Acylation : To introduce the ethanone group, a reaction between an acyl chloride and an aromatic ring using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Sulfonation Steps : Sequential sulfonylations of the azetidine and furan-methyl groups. For example, sulfonic acid derivatives (e.g., sulfonyl chlorides) react with azetidine under basic conditions (e.g., pyridine) to form sulfonamide linkages .

- Key Conditions : Control moisture to prevent hydrolysis of sulfonyl chlorides, optimize temperature (often 0–60°C), and use inert atmospheres (N₂/Ar) for sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. Use KBr pellets or solution-phase IR with CCl₄/CS₂ matrices to minimize solvent interference .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7–8 ppm), azetidine ring protons (δ 3–4 ppm), and furan methylene (δ 4.5–5 ppm). Assign stereochemistry using 2D NOESY .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (exact mass ≈ 423.07 g/mol) and fragments sulfonyl groups (e.g., loss of SO₂) .

Advanced Research Questions

Q. How can steric hindrance from the azetidine ring during sulfonation be mitigated to improve reaction yields?

Methodological Answer:

- Optimize Catalyst Systems : Use bulky bases (e.g., 2,6-lutidine) to reduce steric clash during sulfonyl chloride addition .

- Temperature Modulation : Lower temperatures (0–10°C) slow reaction kinetics, favoring selective sulfonation .

- Protecting Groups : Temporarily protect reactive azetidine NH groups with tert-butoxycarbonyl (Boc) before sulfonation, followed by deprotection .

Q. What strategies are recommended for analyzing electrochemical interactions of this sulfone derivative in biological systems?

Methodological Answer:

- Tafel Polarization : Measure corrosion current density (icorr) and potential (Ecorr) in simulated physiological buffers (e.g., PBS) to assess redox behavior .

- Cyclic Voltammetry (CV) : Identify oxidation/reduction peaks linked to sulfonyl or furan moieties. Use glassy carbon electrodes and Ag/AgCl reference .

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electron transfer pathways .

Q. How do structural modifications in the azetidine or furan rings influence biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer:

- Azetidine Modifications : Replace the sulfonyl group with carbonyl to test antimicrobial activity. Compare MIC values against Gram-positive bacteria (e.g., S. aureus) .

- Furan Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring and assess antiviral activity via plaque reduction assays (e.g., influenza A/H1N1) .

- Bioisosteric Replacement : Substitute the furan with thiophene and evaluate metabolic stability using liver microsome assays .

Q. What computational methods are suitable for analyzing conformational stability and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) using single-crystal diffraction .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (AMBER/CHARMM force fields) to predict solubility .

- Docking Studies : Map binding affinity to target enzymes (e.g., HIV-1 protease) using AutoDock Vina with PDB structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.